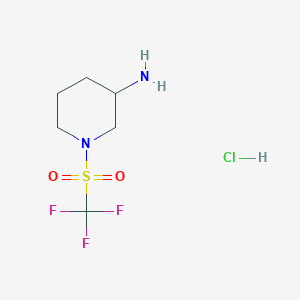

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

Beschreibung

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride is a piperidine-based compound featuring a trifluoromethanesulfonyl (CF₃SO₂) substituent at the 1-position and an amine group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₁ClF₃N₂O₂S, and it has a molecular weight of 292.17 g/mol (CAS: EN300-27735437) .

Eigenschaften

Molekularformel |

C6H12ClF3N2O2S |

|---|---|

Molekulargewicht |

268.69 g/mol |

IUPAC-Name |

1-(trifluoromethylsulfonyl)piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-2-5(10)4-11;/h5H,1-4,10H2;1H |

InChI-Schlüssel |

ZCBULXGIOCNDDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylpiperidine intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Analyse Chemischer Reaktionen

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine Hydrochloride

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride

- CAS : 1956325-27-1

- Key Differences :

- A benzyl group substituted with a trifluoromethyl (CF₃) moiety replaces the trifluoromethanesulfonyl group.

- The amine is at the 4-position instead of the 3-position.

- Implications : The benzyl-CF₃ group increases aromaticity and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

Methyl-[1-(Thiophene-2-sulfonyl)-piperidin-3-yl]-amine Hydrochloride

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride

- Molecular Formula : C₈H₁₇ClN₂O₂S

- Molecular Weight : 240.75 g/mol

- Key Differences :

- Cyclopropanesulfonyl group replaces CF₃SO₂, reducing steric bulk and fluorine content.

- Implications : Smaller substituent may improve solubility and synthetic accessibility but reduce electron-withdrawing effects critical for enzyme inhibition.

1-(3-Fluorophenyl)piperidin-3-amine Dihydrochloride

- CAS : 1311316-92-3

- Key Differences :

- A 3-fluorophenyl group replaces the sulfonyl moiety.

- Implications : Aromatic fluorine enhances binding to receptors with hydrophobic pockets but eliminates sulfonyl-based hydrogen-bonding interactions.

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Pharmacological Implications |

|---|---|---|---|---|

| 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride | C₁₀H₁₁ClF₃N₂O₂S | 292.17 | CF₃SO₂ at 1-position | High lipophilicity, metabolic stability |

| 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine HCl | C₁₁H₁₅Cl₂N₃O₂ | 269.65 | Thiazole, difluoroethyl | Improved solubility, reduced steric bulk |

| 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl | Not provided | — | Benzyl-CF₃ at 3-position | Enhanced CNS penetration, lower solubility |

| Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl | Not provided | — | Thiophene-SO₂ | Moderate electronegativity, π-π stacking |

| (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl | C₈H₁₇ClN₂O₂S | 240.75 | Cyclopropane-SO₂ | Improved solubility, reduced steric effects |

| 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride | Not provided | — | 3-Fluorophenyl | Aromatic binding, no sulfonyl interactions |

Research Findings and Trends

- Trifluoromethanesulfonyl vs. Thiophene/Cyclopropane Sulfonyl : The CF₃SO₂ group in the target compound provides superior electron-withdrawing effects, which are critical for stabilizing transition states in enzyme inhibition .

- Hydrochloride Salts : All compounds are hydrochloride salts, enhancing aqueous solubility for in vivo applications. However, stability data (e.g., solution stability, degradation pathways) are lacking in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.